5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine
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Description
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is used in various fields such as medicine, organic synthesis, and fine chemicals .
Synthesis Analysis
The synthesis of similar compounds involves dissolving 5-Bromo-2-fluoroaniline in THF at room temperature, followed by di-tert-butyl dicarbonate and dimethylaminopyridine . The mixture is then stirred at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine consists of a pyridine ring substituted with a bromine atom and a tert-butoxy group . The molecule has a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 Pyridine .Scientific Research Applications
Application 1: Protodeboronation of Pinacol Boronic Esters
- Summary of the Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters. The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application : The protodeboronation is carried out using a radical approach. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 2: Crystal Structure Analysis
- Summary of the Application : The crystal structure of tert-butyl (tert-butoxy(oxo)methyl)(5-bromo-2-fluorophenyl)carbamate, a compound related to “5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine”, was analyzed .
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the compound’s molecular geometry .
Application 3: E2 Elimination Mechanism
- Summary of the Application : Compounds similar to “5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine” can be used in E2 elimination reactions. This is a fundamental reaction in organic chemistry that involves the removal of a proton and a leaving group from adjacent carbon atoms, resulting in the formation of a pi bond .
- Methods of Application : The E2 elimination typically requires a strong base and a good leaving group. The reaction proceeds through a concerted mechanism, meaning that the proton abstraction and leaving group departure occur in a single step .
- Results or Outcomes : The outcome of an E2 elimination is the formation of an alkene. If multiple beta-hydrogens are present, several constitutionally isomeric alkenes may be formed .
Application 3: E2 Elimination Mechanism
- Summary of the Application : Compounds similar to “5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine” can be used in E2 elimination reactions. This is a fundamental reaction in organic chemistry that involves the removal of a proton and a leaving group from adjacent carbon atoms, resulting in the formation of a pi bond .
- Methods of Application : The E2 elimination typically requires a strong base and a good leaving group. The reaction proceeds through a concerted mechanism, meaning that the proton abstraction and leaving group departure occur in a single step .
- Results or Outcomes : The outcome of an E2 elimination is the formation of an alkene. If multiple beta-hydrogens are present, several constitutionally isomeric alkenes may be formed .
properties
IUPAC Name |
5-bromo-3-methoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-12(2,3)17-6-5-16-11-10(15-4)7-9(13)8-14-11/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSRRQWBBJHLDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=C(C=C(C=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182280 |
Source
|
Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine | |
CAS RN |
1299607-50-3 |
Source
|
Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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